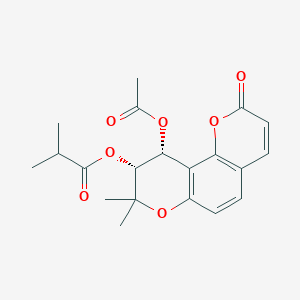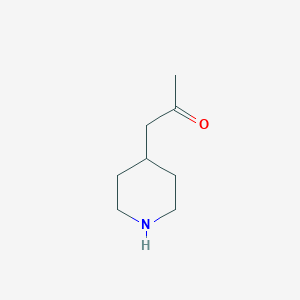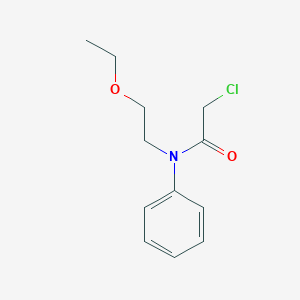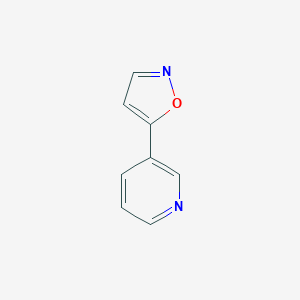
5-(Pyridin-3-yl)isoxazole
Overview
Description
Synthesis Analysis
The synthesis of 5-(Pyridin-3-yl)isoxazole and its derivatives involves various methods, including 1,3-dipolar cycloaddition reactions and domino processes. For instance, the methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate obtained via domino 1,3-dipolar cycloaddition and elimination from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate serves as a scaffold for synthesizing highly functionalized derivatives (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
The molecular structure of 5-(Pyridin-3-yl)isoxazole derivatives is characterized by various spectroscopic and crystallographic techniques, providing insight into their geometry and electronic properties. The structural isomers, such as 3-aminoisoxazoles, exhibit distinct configurations, highlighting the compound's versatile structural framework (Sobenina et al., 2005).
Chemical Reactions and Properties
5-(Pyridin-3-yl)isoxazole participates in various chemical reactions, leading to the formation of novel compounds. Reactions with aryl aldehydes, for example, yield new heterocyclic compounds, demonstrating its reactivity and potential for generating complex molecular architectures (El‐Badawi et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments. Studies focusing on these aspects provide valuable information for its application in material science and related fields.
Chemical Properties Analysis
The chemical properties of 5-(Pyridin-3-yl)isoxazole, including its reactivity with different chemical agents and its behavior under various conditions, have been explored to unveil its potential in synthetic chemistry and material science. The electrochemical and optical properties of derivatives indicate their utility in electrochromic devices and highlight the impact of substituents on their electronic characteristics (Chicheva et al., 2019).
Scientific Research Applications
Synthesis and Reactivity
El‐Badawi et al. (2008) studied the synthesis of new pyridyl-5-one derivatives from 3-(pyridin-3-yl)isoxazol-5(4H)-one. This led to various heterocyclic compounds and products with heterocyclic rings fused to the isoxazoline moiety, highlighting the compound's versatility in synthesizing diverse chemical structures (El‐Badawi et al., 2008).
Electrochromic Applications
Chudov et al. (2019) synthesized new electrochromic derivatives of 3-aryl-4,5-bis(pyridin-4-yl)isoxazole, demonstrating their potential in electrochromic devices. These compounds, when used in electrochromic cells, were reversibly colored under an electric field, showing promise for applications in smart windows and displays (Chudov et al., 2019).
Catalysis in Organic Synthesis
Feng et al. (2008) reported the synthesis of a pyridine-bis(ferrocene-isoxazole) Pd(II) complex and its application in Sonogashira cross-coupling reactions. This study underscores the usefulness of 5-(Pyridin-3-yl)isoxazole derivatives in catalyzing significant organic reactions, particularly in copper- and phosphine-free conditions (Feng et al., 2008).
Synthesis of Highly Functionalised Derivatives
Ruano et al. (2005) utilized 5-(Pyridin-3-yl)isoxazole derivatives as scaffolds for synthesizing highly functionalised isoxazoles and isoxazole-annulated heterocycles. This indicates the compound's role as a versatile building block in complex organic synthesis (Ruano et al., 2005).
Biological Applications
Bayrak et al. (2009) explored the antimicrobial activity of compounds synthesized from 5-Pyridin-4-yl derivatives. This research opens up possibilities for 5-(Pyridin-3-yl)isoxazole in the development of new antimicrobial agents (Bayrak et al., 2009).
properties
IUPAC Name |
5-pyridin-3-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQSKBSGAYBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)isoxazole | |
CAS RN |
102189-83-3 | |
| Record name | 3-(1,2-oxazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



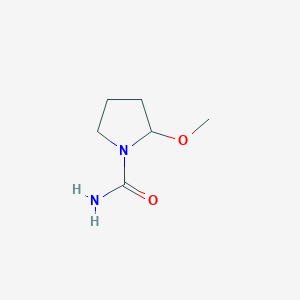
![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)

![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)

